chemical structure and physical properties of (R)-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate
chemical structure and physical properties of (R)-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate
In-Depth Technical Guide: Chemical Architecture, Synthesis, and Applications of (R)-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate
Executive Summary
In modern medicinal chemistry, the strategic deployment of chiral, functionalized saturated heterocycles is paramount for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. (R)-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate (CAS: 1286208-72-7) serves as a highly versatile, stereochemically pure building block. By combining a sterically protected piperidine core with a biologically privileged nicotinamide pharmacophore, this compound acts as a critical intermediate in the synthesis of advanced therapeutics, including indirect AMPK activators and glucagon receptor agonists.
This whitepaper provides an authoritative analysis of its structural properties, a self-validating synthetic methodology, and its downstream utility in drug discovery.
Chemical Architecture & Physicochemical Profile
Structural Rationale and Causality
The molecular architecture of (R)-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate is defined by three functional domains, each serving a distinct chemical or biological purpose:
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The (R)-Chiral Center: The specific stereochemistry at the C3 position of the piperidine ring dictates the spatial trajectory of the attached nicotinamide group. In target-based drug design, utilizing the pure (R)-enantiomer ensures that the ligand projects into the correct vector space of a receptor’s binding pocket, maximizing hydrogen-bonding interactions while minimizing off-target steric clashes.
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The tert-Butoxycarbonyl (Boc) Group: The Boc group at the N1 position serves a dual purpose. Synthetically, it provides massive steric shielding, preventing the secondary amine from participating in unwanted nucleophilic attacks or polymerization during amide coupling. Pharmacologically, it acts as a lipophilic placeholder that can be orthogonally cleaved under acidic conditions without disrupting the adjacent amide bond.
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The Nicotinamide Moiety: Derived from vitamin B3 (nicotinic acid), this electron-deficient heteroaromatic ring is a privileged structure in medicinal chemistry, known for its robust metabolic stability and ability to act as both a hydrogen bond donor (via the amide NH) and acceptor (via the pyridine nitrogen).
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters of the compound, essential for storage, handling, and reaction planning 12.
| Parameter | Value / Description |
| Chemical Name | (R)-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate |
| CAS Registry Number | 1286208-72-7 |
| Molecular Formula | C16H23N3O3 |
| Molecular Weight | 305.37 g/mol |
| Exact Mass | 305.1739 g/mol |
| Physical State | Solid (White to off-white powder) |
| Solubility Profile | Soluble in DMF, DMSO, DCM, and MeOH; Insoluble in H2O |
| Storage Conditions | 2–8 °C (Refrigerated), protect from moisture and light |
Synthetic Methodology: A Self-Validating Protocol
To synthesize this intermediate, an amide coupling between (R)-1-Boc-3-aminopiperidine and nicotinic acid is required.
Causality of Reagent Selection: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) rather than standard EDC/HOBt. Nicotinic acid is an electron-deficient, deactivated carboxylic acid. HATU generates a highly reactive 7-azabenzotriazole active ester, which drastically accelerates the reaction kinetics. This rapid coupling prevents the epimerization of the (R)-chiral center, ensuring high enantiomeric excess (ee) in the final product. DIPEA (N,N-Diisopropylethylamine) is chosen as the base due to its steric bulk, which prevents it from acting as a competing nucleophile.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Each phase includes an In-Process Control (IPC) to ensure the reaction does not proceed to the next step until chemical milestones are verified.
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Preparation: In an oven-dried round-bottom flask purged with inert nitrogen, dissolve nicotinic acid (1.0 equiv, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M).
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Activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv, 30 mmol) followed by HATU (1.2 equiv, 12 mmol). Validation Check: The solution will transition to a distinct yellow/orange hue, confirming the formation of the active ester. Stir for 15 minutes at 0 °C.
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Coupling: Add (R)-1-Boc-3-aminopiperidine (1.05 equiv, 10.5 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (RT).
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In-Process Control (IPC): After 2 hours, sample the reaction. Run an LC-MS or TLC (Eluent: 5% MeOH in DCM). Validation: The reaction is complete only when the mass of the starting amine is entirely consumed and the target mass (m/z[M+H]+ = 306.2) dominates the chromatogram.
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Aqueous Workup: Quench the reaction by diluting with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO3 (3x) and brine (1x). Causality: The NaHCO3 wash is critical; it neutralizes and removes unreacted nicotinic acid and the acidic HOAt byproduct generated by HATU, self-purifying the organic phase.
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Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure product.
Workflow for the HATU-mediated synthesis of the target piperidine carboxylate.
Downstream Functionalization & Pharmacological Utility
The true value of (R)-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate lies in its downstream applications. Once incorporated into a synthetic pipeline, the Boc group is cleaved using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:4 ratio) for 1 hour at RT. This yields the free secondary amine, (R)-N-(piperidin-3-yl)nicotinamide, which can undergo subsequent reductive aminations, alkylations, or cross-coupling reactions.
Application in Metabolic Disease Therapeutics
Recent literature highlights the use of highly substituted piperidine-nicotinamide derivatives in the development of metabolic disease therapies:
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Indirect AMPK Activators: Fluorinated and substituted analogues of this core have been synthesized to optimize the pharmacokinetic clearance and in vitro safety profiles of indirect Adenosine Monophosphate-Activated Protein Kinase (AMPK) activators. The stereochemistry of the piperidine ring is crucial for maintaining on-target potency while improving glucose handling in models of Type II diabetes 3.
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Glucagon Receptor Agonists: Similar piperidine-1-carboxylate building blocks are heavily cited in recent patent literature for the synthesis of glucagon receptor modulators, which are deployed as incretin-based therapies for obesity and uncontrolled diabetes 4.
Downstream pharmacological application and signaling pathway of the deprotected ligand.
Analytical Characterization Standards
To ensure scientific integrity before utilizing this building block in multi-step syntheses, the following analytical standards must be met:
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1H NMR (400 MHz, CDCl3): Look for the diagnostic massive singlet at ~1.45 ppm integrating to 9 protons, confirming the intact Boc group. The pyridine protons will appear far downfield (7.3 - 9.0 ppm), confirming the nicotinamide attachment.
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Chiral HPLC: Essential for validating that the (R)-stereocenter did not undergo epimerization during the HATU coupling. Compare against a racemic standard to confirm an enantiomeric excess (ee) > 98%.
References
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Kishida Chemical Co., Ltd. "Product Information: (R)-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate." Kishida Chemical Database. Available at:[Link]
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Journal of Medicinal Chemistry. "Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators." ACS Publications, Dec 2023. Available at:[Link]
- World Intellectual Property Organization (WIPO). "WO2025222008A1 - Glucagon receptor agonists and their use as therapies." Google Patents.
